molecular formula C17H23N3O2S B5519320 5-isopropyl-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}isoxazole

5-isopropyl-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}isoxazole

Cat. No.: B5519320
M. Wt: 333.5 g/mol
InChI Key: MYULMAWNJKCLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isopropyl-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}isoxazole is a useful research compound. Its molecular formula is C17H23N3O2S and its molecular weight is 333.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.15109816 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Binding and Gene Targeting

  • Isopropyl-thiazole, a component of the compound, has been found to play a significant role in the development of nucleic acid minor groove-binding molecules. A study by Anthony et al. (2004) demonstrated how a short lexitropsin binds to the DNA minor groove, with the isopropyl-thiazole group enhancing hydrophobicity for binding. This research opens avenues for designing drug lead candidates for gene targeting, emphasizing the chemical's potential in molecular biology and pharmacology (Anthony et al., 2004).

Synthesis and Chemical Reactivity

  • Sobenina et al. (2005) described the synthesis of 5-amino-3-(pyrrol-2-yl)isoxazoles, showcasing the compound's role in the preparation of structurally distinct isoxazoles. This research demonstrates the versatility of the chemical in synthesizing new compounds with potential applications in material science and medicinal chemistry (Sobenina et al., 2005).

Bioactivation Pathways

  • An interesting study by Yu et al. (2011) explored the bioactivation pathway of a 3,4-unsubstituted isoxazole, revealing the formation of a novel cyanoacrolein derivative after isoxazole ring opening. This study highlights the compound's metabolic transformations, offering insights into its biological implications and the potential for developing new therapeutic agents (Yu et al., 2011).

Herbicidal Activity

  • Research on the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates by Wang et al. (2004) investigated the compound's herbicidal activities. The study found that certain derivatives exhibited excellent herbicidal activities, suggesting the chemical's potential in agricultural applications (Wang et al., 2004).

Properties

IUPAC Name

3-(4-methyl-1,3-thiazol-5-yl)-1-[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-11(2)15-9-13(19-22-15)14-5-4-8-20(14)17(21)7-6-16-12(3)18-10-23-16/h9-11,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYULMAWNJKCLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCC(=O)N2CCCC2C3=NOC(=C3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.